

Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-furan-2-yl-ethanone

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Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(furan-2-yl)ethanone (CAS: 15109-94-1), a key heterocyclic building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, and its established applications in the development of bioactive compounds. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug discovery, and materials science. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Chemical Identity and Properties

2-Bromo-1-(furan-2-yl)ethanone, also commonly known as 2-(bromoacetyl)furan, is an α-haloketone featuring a furan ring.[1] This structure imparts significant reactivity, making it a valuable electrophilic intermediate for constructing more complex molecular architectures.[2] Its official IUPAC name is 2-bromo-1-(furan-2-yl)ethanone.[1]

Table 1: Chemical Identifiers and Properties



Property	Value	Source(s)
IUPAC Name	2-bromo-1-(furan-2- yl)ethanone	[1][3]
CAS Number	15109-94-1	[1][3][4]
Molecular Formula	C ₆ H ₅ BrO ₂	[1][4]
Molecular Weight	189.01 g/mol	[1][3][4]
Appearance	Brown, low-melting solid	
Melting Point	34 °C	_
Boiling Point	227 °C	_
Density	1.616 g/cm ³	_

Safety Information: This compound is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE) should be used at all times.

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the compound's structure and purity. The following tables summarize the nuclear magnetic resonance (NMR) data.

Table 2: ¹H NMR Spectroscopic Data

Parameter	Value
Spectrometer	400 MHz
Solvent	CDCl ₃
Chemical Shift (δ) / ppm	7.65 (s, 1H), 7.34 (d, J = 3.6 Hz, 1H), 6.61–6.60 (m, 1H), 4.33 (s, 2H)
Source	

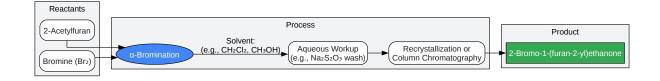


Table 3: ¹³C NMR Spectroscopic Data

Parameter	Value
Spectrometer	100 MHz
Solvent	CDCl ₃
Chemical Shift (δ) / ppm	180.3, 150.3, 127.3, 119.1, 112.8, 30.0
Source	

Synthesis and Experimental Protocols

2-Bromo-1-(furan-2-yl)ethanone is typically synthesized via the α -bromination of its ketone precursor, 2-acetylfuran. This is a standard electrophilic substitution at the α -carbon position.



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Caption: General workflow for the synthesis of 2-Bromo-1-(furan-2-yl)ethanone.

Representative Experimental Protocol: Bromination of 2-Acetylfuran

Disclaimer: This is a representative protocol based on established chemical principles for α -bromination of ketones. Researchers should consult peer-reviewed literature and perform appropriate risk assessments before conducting any experiment.

Objective: To synthesize 2-bromo-1-(furan-2-yl)ethanone from 2-acetylfuran.



Materials:

- 2-Acetylfuran (1.0 eq)
- Bromine (1.05 eq)
- Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 10% agueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: Dissolve 2-acetylfuran (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
- Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred solution of 2-acetylfuran over 30-60 minutes, ensuring the temperature remains between 0-5 °C. The characteristic red-brown color of bromine should dissipate upon addition.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted bromine, until the orange/brown color disappears completely.



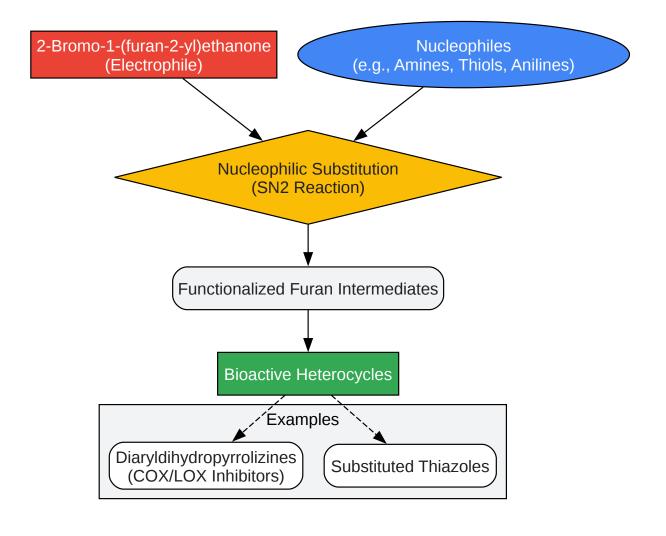
- Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product (a brown solid or oil) can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 2-bromo-1-(furan-2-yl)ethanone.

Applications in Drug Development and Research

2-Bromo-1-(furan-2-yl)ethanone is a versatile electrophilic building block. Its α -haloketone moiety readily reacts with a wide range of nucleophiles (amines, thiols, etc.), making it an ideal starting material for synthesizing diverse heterocyclic scaffolds.

A primary application is its use as a reagent in the preparation of diaryldihydropyrrolizine derivatives. These compounds have been investigated for their activity as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that are key targets in the development of anti-inflammatory drugs. Furthermore, it serves as a precursor for various substituted thiazoles, a class of compounds known to possess a wide spectrum of biological activities.[2]





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Caption: Reactivity and application pathway of 2-Bromo-1-(furan-2-yl)ethanone.

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